7-Fluoro-1-[4-(methylsulfanyl)phenyl]-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-FLUORO-1-[4-(METHYLSULFANYL)PHENYL]-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrrole derivatives. This compound is characterized by the presence of a fluorine atom, a methylsulfanyl group, and an oxolan-2-ylmethyl group attached to a chromeno[2,3-c]pyrrole core. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-FLUORO-1-[4-(METHYLSULFANYL)PHENYL]-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The key steps include the formation of the chromeno[2,3-c]pyrrole core, followed by the introduction of the fluorine atom, methylsulfanyl group, and oxolan-2-ylmethyl group. Common reagents used in these reactions include fluorinating agents, thiolating agents, and oxirane derivatives. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
7-FLUORO-1-[4-(METHYLSULFANYL)PHENYL]-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl groups in the chromeno[2,3-c]pyrrole core can be reduced to alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
7-FLUORO-1-[4-(METHYLSULFANYL)PHENYL]-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-FLUORO-1-[4-(METHYLSULFANYL)PHENYL]-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The fluorine atom and methylsulfanyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The oxolan-2-ylmethyl group may also play a role in modulating the compound’s pharmacokinetic properties, such as its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities.
Pyrrole Derivatives: Compounds with a pyrrole ring system, known for their medicinal properties.
Quinolone Derivatives: Compounds with a quinolone core, which have significant pharmaceutical importance.
Uniqueness
7-FLUORO-1-[4-(METHYLSULFANYL)PHENYL]-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its specific combination of functional groups and its chromeno[2,3-c]pyrrole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H20FNO4S |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
7-fluoro-1-(4-methylsulfanylphenyl)-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H20FNO4S/c1-30-16-7-4-13(5-8-16)20-19-21(26)17-11-14(24)6-9-18(17)29-22(19)23(27)25(20)12-15-3-2-10-28-15/h4-9,11,15,20H,2-3,10,12H2,1H3 |
InChI Key |
FVSVEGNREWTEOL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4CCCO4)OC5=C(C3=O)C=C(C=C5)F |
Origin of Product |
United States |
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